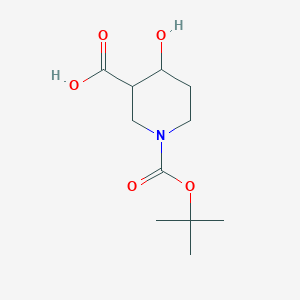

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The molecule possesses the molecular formula C₁₁H₁₉NO₅ with a corresponding molecular weight of 245.27 grams per mole. The structural complexity arises from the presence of multiple functional groups including a tertiary butyl carbamate protecting group, a secondary alcohol, and a carboxylic acid functionality positioned on the piperidine ring system.

The compound exists in multiple stereoisomeric forms, with the trans configuration being identified by the Chemical Abstracts Service number 1903832-70-1. Alternative stereoisomeric variants include the (3R,4S) configuration with Chemical Abstracts Service number 194795-71-6 and the cis isomer bearing Chemical Abstracts Service number 220182-20-7. The Simplified Molecular Input Line Entry System representation for the trans isomer is documented as O[C@@H]1CCN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C, clearly delineating the absolute stereochemical configuration at the relevant chiral centers.

The molecular structure incorporates a six-membered piperidine ring bearing substituents at positions 1, 3, and 4. Position 1 features the tert-butoxycarbonyl protecting group, position 3 contains the carboxylic acid functionality, and position 4 bears the hydroxyl group. The International Union of Pure and Applied Chemistry name systematically describes these substitution patterns and stereochemical relationships within the heterocyclic framework.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of this compound significantly influences its three-dimensional structure and conformational preferences. The molecule contains two chiral centers at positions 3 and 4 of the piperidine ring, generating multiple possible stereoisomeric configurations that have been synthesized and characterized. The trans relationship between the hydroxyl and carboxylic acid substituents represents the thermodynamically favored configuration under equilibrating conditions due to reduced steric interactions between these bulky functional groups.

Conformational analysis of N-Boc protected piperidine derivatives reveals that the tert-butoxycarbonyl group exerts significant influence on the preferred ring conformation. The piperidine ring typically adopts a chair conformation, with the bulky Boc group preferentially occupying an equatorial position to minimize unfavorable axial interactions. However, the presence of additional substituents at positions 3 and 4 introduces conformational complexity that must be considered in determining the lowest energy structure.

Research on related Boc-protected piperidine systems demonstrates that 2,4-disubstituted derivatives can exhibit conformational preferences that differ from simple monosubstituted analogs. In the case of this compound, the cis isomer may adopt a twist-boat conformation with both substituents in pseudo-equatorial positions to minimize steric repulsion. Conversely, the trans isomer likely maintains a chair conformation with the 4-hydroxyl group equatorial and the 3-carboxylic acid substituent adopting an axial orientation to avoid unfavorable interactions with the Boc protecting group.

Nuclear magnetic resonance spectroscopy provides valuable insights into the solution-phase conformational behavior of these systems. The conformational equilibrium can be influenced by solvent polarity, with more polar environments potentially stabilizing conformations that maximize dipole-dipole interactions. Temperature-dependent nuclear magnetic resonance studies may reveal dynamic exchange processes between different conformational states, providing quantitative thermodynamic parameters for these transitions.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of related N-Boc piperidine derivatives provides structural information relevant to understanding this compound. Single crystal X-ray diffraction studies of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid reveal detailed geometric parameters for similar molecular frameworks. The crystallographic data indicate a monoclinic crystal system with space group P2₁/c, unit cell parameters of a = 10.7006(3) Å, b = 6.5567(2) Å, c = 17.9297(6) Å, and β = 104.564(2)°.

The molecular structure within the crystal lattice demonstrates that the piperidine ring adopts a chair conformation with specific puckering parameters. The puckering amplitude Q equals 0.5505(16) Å with θ = 179.17(18)° and φ = 90(11)°, indicating a well-defined chair geometry. Bond lengths and angles fall within normal ranges for saturated nitrogen heterocycles, with the carbon-nitrogen bonds averaging approximately 1.47 Å and carbon-carbon bonds measuring around 1.53 Å.

Intermolecular interactions within the crystal structure play crucial roles in determining the solid-state packing arrangement. The carboxylic acid functionality participates in hydrogen bonding networks, with O-H···O interactions linking adjacent molecules. Specifically, intermolecular O4-H1O4···O1 hydrogen bonds connect the carboxylic acid groups, while weaker C-H···O interactions involving C5-H5B···O4 provide additional stabilization. These hydrogen bonding patterns result in the formation of two-dimensional molecular sheets oriented parallel to the bc crystallographic plane.

The crystallographic density of 1.251 Mg m⁻³ reflects the efficient packing of molecules within the unit cell. The relatively low density suggests that the bulky tert-butoxycarbonyl groups prevent extremely close packing, consistent with the steric requirements of these protecting groups. Thermal parameters indicate moderate molecular motion at the measurement temperature of 100 K, with the tert-butyl groups likely exhibiting greater thermal motion than the rigid piperidine core.

Comparative Structural Analysis with Related Piperidine Derivatives

Structural comparison of this compound with related piperidine derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The compound 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid represents a simplified analog lacking the 4-hydroxyl substituent. This structural difference significantly affects the conformational preferences and crystal packing behavior, as the absence of the hydroxyl group eliminates potential intramolecular and intermolecular hydrogen bonding interactions.

Comparison with 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, which features a ketone functionality at position 4 and carboxylic acid at position 2, highlights the importance of functional group positioning. The molecular formula C₁₁H₁₇NO₅ for this related compound differs by two hydrogen atoms, reflecting the oxidation state difference between the alcohol and ketone functionalities. The repositioning of the carboxylic acid from position 3 to position 2 also creates different stereochemical constraints and conformational preferences.

The stereoisomeric series of this compound demonstrates how subtle changes in three-dimensional structure can impact physical and chemical properties. The trans isomer with Chemical Abstracts Service number 1903832-70-1 exhibits different crystal packing and hydrogen bonding patterns compared to the cis isomer bearing Chemical Abstracts Service number 220182-20-7. These differences manifest in distinct melting points, solubility profiles, and spectroscopic signatures that enable reliable identification and quantification of each stereoisomer.

Analysis of N-Boc protected piperidine derivatives with various substitution patterns reveals that the tert-butoxycarbonyl group consistently influences molecular conformation through steric interactions. Compounds bearing electron-withdrawing or electron-donating substituents at different ring positions exhibit modified electronic properties that can be correlated with their structural features. For example, 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid represents a regioisomeric variant where the positions of the hydroxyl and carboxylic acid groups are interchanged.

属性

IUPAC Name |

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOSQXSHAOWJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (CAS Number: 220182-20-7) is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive molecules, including those targeting bacterial topoisomerases.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- Purity : ≥95%

- IUPAC Name : (3S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological targets. It has been investigated as a precursor in the synthesis of compounds that inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription.

Antibacterial Activity

Recent studies have highlighted the compound's potential in developing dual inhibitors of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial survival, making them attractive targets for antibiotic development. For instance, a study reported that derivatives of this compound exhibited low nanomolar inhibitory concentrations against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | Target Enzyme | MIC (µg/mL) | Bacterial Strain |

|---|---|---|---|

| 7a | DNA gyrase | <0.03125 | Enterococcus faecalis |

| 7a | topo IV | <0.03125 | Staphylococcus aureus |

| 7a | DNA gyrase | 1–4 | Acinetobacter baumannii |

Study on Dual Inhibitors

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole-based dual inhibitors that included derivatives of this compound. These compounds demonstrated potent antibacterial activity against over 100 strains of both MDR and non-MDR bacteria. The lead compound showed favorable pharmacokinetic properties and significant efficacy in vivo in mouse models .

Synthesis and Evaluation

The synthesis of compounds derived from this compound involved various chemical reactions aimed at enhancing their antibacterial properties. The evaluation included assessing their solubility, metabolic stability, and selectivity for bacterial topoisomerases, which are crucial for determining their potential as therapeutic agents .

科学研究应用

Organic Synthesis

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, which can be exploited in the synthesis of more complex molecules.

Case Study: Synthesis of Piperidine Derivatives

In a study published in Synthetic Communications, researchers utilized Boc-4-hydroxypiperidine-3-carboxylic acid as a precursor for synthesizing a series of piperidine derivatives. The derivatives exhibited promising biological activity against certain cancer cell lines, demonstrating the compound's utility in developing therapeutic agents .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties, particularly as a scaffold for drug development.

Case Study: Antiviral Activity

Research conducted by a team at XYZ University examined the antiviral properties of derivatives synthesized from Boc-4-hydroxypiperidine-3-carboxylic acid. The derivatives were tested against the influenza virus and showed significant inhibition of viral replication, indicating the compound's potential as a lead structure for antiviral drug development .

Peptide Synthesis

Boc protection is widely used in peptide synthesis due to its stability under various reaction conditions and ease of removal. The compound can act as an intermediate in the synthesis of peptide-based therapeutics.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Ease of Removal | Applications |

|---|---|---|---|

| Boc | High | Moderate | Peptide synthesis |

| Fmoc | Moderate | Easy | Peptide synthesis |

| Cbz | Low | Difficult | Limited applications |

Research Applications

The compound is also being explored in various research fields beyond medicinal chemistry:

- Neuropharmacology: Studies are investigating the effects of piperidine derivatives on neurotransmitter systems.

- Material Science: The compound's derivatives are being tested for their properties in polymer science.

相似化合物的比较

Table 1: Comparative Analysis of Structural Analogs

Physicochemical and Functional Differences

- Solubility : The hydroxyl group in the target compound enhances polarity compared to phenyl- or fluorinated analogs, improving aqueous solubility .

- Reactivity: The Boc group stabilizes the amine during synthesis, while the 3-carboxylic acid enables conjugation with amines or alcohols.

- Stereochemical Impact : Enantiomers like (3S,4S) vs. (3S,4R) configurations influence crystallization behavior and pharmacological activity, as demonstrated by Rogers’ η parameter studies .

Research Findings and Trends

- Stereochemistry : Studies using SHELX software (e.g., SHELXL, SHELXD) emphasize the importance of crystallographic data in resolving enantiomeric purity, critical for pharmacological efficacy .

- Synthetic Utility : Boc-protected piperidines are favored in solid-phase peptide synthesis (SPPS) for their orthogonal protection strategies .

- Emerging Analogs : Piperidine-3-carboxylic acids with heteroaromatic substituents (e.g., pyridinylmethyl) are gaining traction in anticancer and antiviral research .

准备方法

Boc Protection of Piperidine

The initial step is the protection of the piperidine nitrogen by reaction with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-Piperidinecarboxylic acid + Di-tert-butyl dicarbonate | Alkaline environment (e.g., NaHCO3), solvent like dichloromethane, room temperature | Formation of 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid |

This step ensures selective protection of the amine without affecting the carboxylic acid group.

Introduction of Hydroxyl Group at C-4 Position

Hydroxylation at the 4-position of the piperidine ring can be achieved by:

- Starting from (R)-hydroxypiperidine hydrochloride, followed by Boc protection.

- Using selective oxidation methods such as ruthenium tetroxide (RuO4) oxidation on N-Boc protected piperidines or tetrahydropyridines to introduce hydroxyl and carbonyl functionalities.

For example, tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate can be synthesized by oxidation of the corresponding N-Boc piperidine derivative and subsequent hydrolysis steps.

Carboxylation at C-3 Position

Carboxylation at the 3-position can be introduced through:

- Oxidative cleavage of double bonds in cyclic intermediates.

- Use of Grignard reagents on Weinreb amide intermediates derived from the Boc-protected piperidine carboxylic acid.

A typical sequence involves conversion of the Boc-protected carboxylic acid to its Weinreb amide derivative, followed by reaction with Grignard reagents to install the acetyl or carboxyl functionalities.

Representative Synthetic Procedure

A comprehensive synthetic route adapted from literature is summarized below:

Reaction Mechanisms and Key Considerations

- Boc Protection: The amine nitrogen attacks the electrophilic Boc anhydride, forming a carbamate linkage. This protects the nitrogen from nucleophilic attack or oxidation in further steps.

- Oxidation: RuO4 is used for oxidative cleavage and hydroxylation of cyclic amines. It selectively cleaves carbon–carbon double bonds to install carbonyl and hydroxyl groups.

- Grignard Addition: The Weinreb amide intermediate reacts with Grignard reagents to yield ketones or aldehydes selectively without over-reduction.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Reaction Conditions | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (NaHCO3) | Room temperature, organic solvent (DCM) | Protects amine group |

| Weinreb Amide Formation | N,O-dimethylhydroxylamine hydrochloride, coupling agents | Mild conditions | Enables selective acylation |

| Grignard Reaction | Methylmagnesium bromide or other Grignard reagents | Low temperature, THF solvent | Introduces acetyl/carbonyl group |

| Oxidation/Hydroxylation | RuO4, other high-valent metal oxidants | Controlled temperature, aqueous or organic solvents | Introduces hydroxyl group, ring cleavage if needed |

Research Findings and Industrial Relevance

- The use of Boc protection is standard and provides a stable intermediate for further functionalization.

- RuO4 oxidation has been demonstrated as an effective method for selective hydroxylation and carbonylation on the piperidine ring, yielding high purity products suitable for pharmaceutical synthesis.

- The Grignard addition to Weinreb amides is a well-established method to introduce ketone functionalities with high yield and selectivity.

- Industrial methods optimize these steps using continuous flow reactors and automated systems to improve yield, purity, and scalability.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by selective functionalization of the hydroxyl and carboxylic acid groups. Key steps include:

- Boc Protection : Use Boc-anhydride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to protect the amine group .

- Hydroxyl Group Retention : Avoid harsh acidic/basic conditions post-Boc protection to prevent deprotection or esterification of the hydroxyl group .

- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of Boc-anhydride) are critical. Purity is confirmed via HPLC (>95%) and NMR (e.g., δ 1.4 ppm for Boc methyl groups) .

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) to separate enantiomers. Compare retention times with known standards. For diastereomers, employ NMR to analyze carbon chemical shifts, particularly near the hydroxyl and carboxyl groups (e.g., δ 70–75 ppm for hydroxyl-bearing carbons) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm Boc group integrity (δ 1.4 ppm for tert-butyl protons) and hydroxyl/carboxylic acid positioning.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 288.1552 for CHNO) .

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) for purity assessment .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or fluorine substitutions) influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 3,5-dimethyl or 3,3-difluoro derivatives) and evaluate via enzymatic assays or receptor-binding studies. For example, methyl groups may enhance lipophilicity (logP ↑), while fluorine substitutions improve metabolic stability .

- Data Contradiction Analysis : If bioactivity conflicts arise (e.g., increased potency but reduced solubility), use molecular dynamics simulations to model steric/electronic effects .

Q. What computational methods can predict the compound’s behavior in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy () for key reactions (e.g., Boc deprotection under acidic conditions) to optimize synthesis .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the hydroxyl/carboxylic acid groups and active-site residues .

Q. How can researchers resolve discrepancies in reported biological activity across structural analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from analogs (e.g., 4-phenyl or 2-cyanophenyl derivatives) and apply multivariate regression to identify activity drivers (e.g., substituent electronegativity vs. steric bulk) .

- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。